RG 6866

Description

Properties

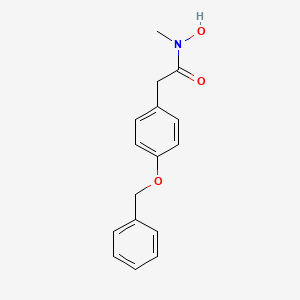

IUPAC Name |

N-hydroxy-N-methyl-2-(4-phenylmethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(19)16(18)11-13-7-9-15(10-8-13)20-12-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMPWMRYZURXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152930 | |

| Record name | RG 6866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120602-97-3 | |

| Record name | RG 6866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120602973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG 6866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RG 6866: A Technical Overview of a 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of RG 6866, a potent inhibitor of 5-lipoxygenase (5-LOX). The information presented herein is compiled from available scientific literature to support further research and development in the field of inflammatory and allergic diseases.

Core Compound Information

This compound, chemically identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid, has demonstrated significant inhibitory activity against the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes.[1] Leukotrienes are potent lipid mediators involved in the pathophysiology of a range of inflammatory conditions, including asthma.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial step in the conversion of arachidonic acid to biologically active leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By blocking this crucial enzymatic step, this compound effectively reduces the production of these pro-inflammatory mediators. The compound did not show inhibitory effects on 3H-LTD4 binding to guinea pig membranes, indicating its action is on the synthesis pathway rather than at the receptor level.[1]

Figure 1: Mechanism of action of this compound in the 5-lipoxygenase pathway.

Potency and Efficacy Data

Quantitative data for the in vitro potency and in vivo efficacy of this compound are summarized below.

Table 1: In Vitro Potency of this compound

| Assay System | Endpoint Measured | IC50 (µM) | Species |

| Isolated Peritoneal Polymorphonuclear (PMN) cells | 5-HETE production from arachidonic acid | 0.20 | Guinea Pig |

| Supernatant fraction from PMNs | 5-HETE production | 0.23 | Guinea Pig |

Data sourced from PubMed.[1]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint Measured | Route of Administration | ED50 (mg/kg) | Species |

| Actively sensitized guinea pigs (pulmonary anaphylaxis model) | Inhibition of LTC4 formation | Oral (i.g.) | 24.0 | Guinea Pig |

| Actively sensitized guinea pigs (pulmonary anaphylaxis model) | Inhibition of mortality (at 50 mg/kg) | Oral (i.g.) | - | Guinea Pig |

Data sourced from PubMed.[1]

Experimental Protocols

Detailed experimental protocols for the key studies cited are provided below.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of this compound on 5-LOX from guinea pig peritoneal PMN cells.

Figure 2: Experimental workflow for the in vitro 5-LOX inhibition assay.

Methodology:

-

Preparation of PMN Cells: Peritoneal polymorphonuclear (PMN) cells are harvested from guinea pigs following standard procedures. The cells are then isolated and purified.

-

Inhibition Assay: The isolated PMN cells are incubated with varying concentrations of this compound.

-

Reaction Initiation: The 5-lipoxygenase reaction is initiated by the addition of arachidonic acid.

-

Metabolite Analysis: The reaction is terminated, and the resulting eicosanoids are extracted. The production of 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), a stable metabolite of the 5-LOX pathway, is quantified, typically by high-performance liquid chromatography (HPLC).

-

IC50 Determination: The concentration of this compound that causes a 50% inhibition of 5-HETE production (IC50) is calculated from the dose-response curve.

A similar protocol is followed for the supernatant fraction of PMNs.

In Vivo Pulmonary Anaphylaxis Model

This protocol describes the in vivo evaluation of this compound in an actively sensitized guinea pig model of pulmonary anaphylaxis.

Figure 3: Experimental workflow for the in vivo pulmonary anaphylaxis model.

Methodology:

-

Animal Sensitization: Guinea pigs are actively sensitized with an antigen, such as ovalbumin, to induce an allergic state.

-

Pre-treatment: Prior to antigen challenge, the animals are pre-treated with indomethacin (a cyclooxygenase inhibitor), propranolol (a beta-blocker), and pyrilamine (an antihistamine) to isolate the effects of leukotrienes.

-

Drug Administration: this compound is administered orally at various doses.

-

Antigen Challenge: The sensitized animals are challenged with the antigen to induce systemic anaphylaxis and LTD4-dependent bronchoconstriction.

-

Efficacy Evaluation: The efficacy of this compound is determined by its ability to inhibit antigen-induced mortality and to reduce the formation of LTC4 in the animals. The dose required to achieve 50% inhibition of LTC4 formation (ED50) is calculated.

Selectivity and Pharmacokinetics

Currently, there is no publicly available information on the selectivity profile of this compound against other lipoxygenase isoforms (e.g., 12-LOX, 15-LOX) or cyclooxygenase enzymes (COX-1, COX-2). Similarly, detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) properties, have not been reported in the available literature.

Summary and Future Directions

This compound is a potent 5-lipoxygenase inhibitor with demonstrated in vitro and in vivo activity. Its ability to inhibit the production of pro-inflammatory leukotrienes makes it a compound of interest for the potential treatment of inflammatory and allergic disorders. Further research is warranted to fully characterize its selectivity profile, pharmacokinetic properties, and potential for clinical development.

References

An In-depth Technical Guide to RG 6866 and the Leukotriene Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotrienes are potent pro-inflammatory lipid mediators derived from the enzymatic oxygenation of arachidonic acid. Their synthesis is a key driver in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The enzyme 5-lipoxygenase (5-LOX) is a critical control point in the leukotriene synthesis pathway, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the leukotriene synthesis pathway and the mechanism of action of RG 6866, a potent inhibitor of 5-LOX. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the key biological and experimental processes to support researchers and drug development professionals in this field.

The Leukotriene Synthesis Pathway: A Central Inflammatory Cascade

The production of leukotrienes is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. The pathway then proceeds through a series of enzymatic steps, with 5-lipoxygenase (5-LOX) playing a pivotal role.

Key Steps in Leukotriene Synthesis:

-

Arachidonic Acid Release: Upon cellular stimulation by various inflammatory signals, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and hydrolyzes membrane phospholipids to release arachidonic acid (AA).

-

FLAP-Mediated Transfer: The 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein, binds to arachidonic acid and presents it to 5-LOX.[1]

-

5-LOX-Catalyzed Oxygenation: 5-LOX, a cytosolic enzyme that translocates to the nuclear envelope upon cell activation, catalyzes the insertion of molecular oxygen into arachidonic acid at the C5 position, forming the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2]

-

Formation of Leukotriene A4 (LTA4): 5-LOX further catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4).[2] This is a crucial branching point in the pathway.

-

Synthesis of Leukotriene B4 (LTB4): In cells containing LTA4 hydrolase, such as neutrophils, LTA4 is converted to leukotriene B4 (LTB4), a potent chemoattractant for inflammatory cells.[2]

-

Synthesis of Cysteinyl Leukotrienes (cys-LTs): In cells expressing LTC4 synthase, such as mast cells and eosinophils, LTA4 is conjugated with glutathione to form leukotriene C4 (LTC4).[2] LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4. Collectively, LTC4, LTD4, and LTE4 are known as the cysteinyl leukotrienes and are potent bronchoconstrictors and promoters of vascular permeability.

This compound: A Potent 5-Lipoxygenase Inhibitor

This compound, chemically known as N-methyl-4-(phenylmethoxy)benzeneacetohydroxamic acid, is a potent and selective inhibitor of 5-lipoxygenase.[3] By directly targeting 5-LOX, this compound effectively blocks the initial and rate-limiting steps of the leukotriene synthesis pathway, thereby preventing the production of both LTB4 and the cysteinyl leukotrienes.

Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the 5-LOX enzyme, preventing it from binding to its substrate, arachidonic acid. This non-redox mechanism of inhibition is a key characteristic of this class of compounds. The inhibition of 5-LOX by this compound leads to a significant reduction in the downstream production of all leukotrienes.

Quantitative Data on Inhibitor Potency

The potency of this compound has been quantified in both in vitro and in vivo studies.[3] A comparative summary of the potency of this compound and other notable 5-LOX and FLAP inhibitors is presented below.

| Compound Name | Target | Assay Type | Species | IC50 (µM) | ED50 (mg/kg) | Reference |

| This compound | 5-LOX | 5-HETE production in PMNs | Guinea Pig | 0.20 | [3] | |

| This compound | 5-LOX | 5-HETE production in PMN supernatant | Guinea Pig | 0.23 | [3] | |

| This compound | 5-LOX | Inhibition of LTC4 formation | Guinea Pig | 24.0 | [3] | |

| Zileuton | 5-LOX | 5-HETE synthesis in rat PMNL | Rat | 0.5 | [4] | |

| Zileuton | 5-LOX | LTB4 biosynthesis in rat PMNL | Rat | 0.4 | [4] | |

| Zileuton | 5-LOX | LTB4 biosynthesis in human PMNL | Human | 0.4 | [4] | |

| Zileuton | 5-LOX | LTB4 biosynthesis in human whole blood | Human | 0.9 | [4] | |

| Zileuton | 5-LOX | 6-sulfidopeptide LT formation | Rat | 3 | [4] | |

| Zileuton | 5-LOX | Arachidonic-acid induced mouse ear edema | Mouse | 31 | [4] | |

| PF-4191834 | 5-LOX | Enzyme assay | Human | 0.229 | [5] | |

| PF-4191834 | 5-LOX | Inhibition in human blood cells (IC80) | Human | 0.370 | [5] | |

| MK-886 | FLAP | COX-1 inhibition | - | 8 | [6] | |

| MK-886 | FLAP | 12-HHT and Thromboxane B2 formation | Human | 13-15 | [6] | |

| Nordihydroguaiaretic acid (NDGA) | 5-LOX | 5-HETE and dihydroxy acid formation | Guinea Pig | 2 | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro Inhibition of 5-HETE Production in Isolated Guinea Pig Peritoneal Polymorphonuclear (PMN) Cells

This assay assesses the ability of a test compound to inhibit the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a primary product of the 5-LOX pathway, in isolated inflammatory cells.

Materials:

-

Male Hartley guinea pigs (350-450 g)

-

Sterile 12% sodium caseinate solution in saline

-

Hanks' Balanced Salt Solution (HBSS), calcium- and magnesium-free

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

Arachidonic acid

-

Calcium ionophore A23187

-

This compound or other test compounds

-

Methanol

-

Internal standard (e.g., 15-HETE)

-

HPLC grade solvents

Procedure:

-

Induction of Peritonitis and PMN Isolation:

-

Inject guinea pigs intraperitoneally with 20 ml of sterile 12% sodium caseinate solution.

-

After 16-18 hours, euthanize the animals and lavage the peritoneal cavity with 50 ml of cold, sterile HBSS (Ca2+/Mg2+-free).

-

Collect the peritoneal exudate and centrifuge at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in HBSS and layer onto Ficoll-Paque PLUS.

-

Centrifuge at 400 x g for 30 minutes at room temperature to separate PMNs from mononuclear cells.

-

Collect the PMN-rich pellet and wash twice with PBS. Resuspend the final cell pellet in PBS.

-

-

Inhibition Assay:

-

Pre-incubate isolated PMNs (typically 1 x 10^7 cells/ml) with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Add arachidonic acid (final concentration, e.g., 10 µM) and incubate for 5 minutes.

-

Stimulate the cells with calcium ionophore A23187 (final concentration, e.g., 5 µM) and incubate for a further 10 minutes at 37°C.

-

Terminate the reaction by adding two volumes of cold methanol.

-

-

Extraction and Quantification of 5-HETE:

-

Add an internal standard (e.g., 15-HETE) to each sample.

-

Acidify the samples to pH 3.5 with formic acid and extract the lipids using a solid-phase extraction (SPE) column.

-

Elute the eicosanoids with methanol, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

-

Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 235 nm.

-

Quantify the amount of 5-HETE by comparing the peak area to that of the internal standard and a standard curve.

-

-

Data Analysis:

-

Calculate the percentage inhibition of 5-HETE production for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.

-

In Vivo Inhibition of LTC4 Formation in Actively Sensitized Guinea Pigs

This in vivo model evaluates the efficacy of an orally administered test compound in inhibiting the antigen-induced synthesis of leukotriene C4 (LTC4) in a systemic anaphylaxis model.

Materials:

-

Male Hartley guinea pigs

-

Ovalbumin (antigen)

-

Aluminum hydroxide (adjuvant)

-

Bordetella pertussis vaccine (adjuvant)

-

Indomethacin

-

Propranolol

-

Pyrilamine

-

This compound or other test compounds

-

Urethane (anesthetic)

-

Saline

-

Methanol

-

Internal standard (e.g., [3H]-LTC4)

-

HPLC grade solvents

-

Enzyme immunoassay (EIA) kit for LTC4 or radioimmunoassay (RIA) materials

Procedure:

-

Sensitization of Guinea Pigs:

-

Actively sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 100 µg) emulsified in aluminum hydroxide on day 1 and day 3. A concomitant injection of Bordetella pertussis vaccine can be used to enhance the IgE response.

-

Use the animals for the experiment 2-3 weeks after the initial sensitization.

-

-

Drug Administration and Anaphylaxis Induction:

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally to the sensitized guinea pigs.

-

After a predetermined time (e.g., 1-2 hours), pretreat the animals with indomethacin (to block the cyclooxygenase pathway), propranolol (a beta-blocker), and pyrilamine (an H1-antihistamine) to isolate the effects of leukotrienes.

-

Anesthetize the guinea pigs with urethane.

-

Induce systemic anaphylaxis by intravenous injection of a challenge dose of ovalbumin.

-

-

Sample Collection and LTC4 Measurement:

-

At a specific time point after the antigen challenge (e.g., 5 minutes), collect a blood sample via cardiac puncture.

-

Immediately add the blood to a tube containing an anticoagulant and a 5-LOX inhibitor to prevent ex vivo leukotriene synthesis.

-

Centrifuge the blood to obtain plasma.

-

Extract leukotrienes from the plasma using solid-phase extraction.

-

Quantify the levels of LTC4 in the plasma extracts using a validated enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

Compare the plasma LTC4 levels in the this compound-treated group to the vehicle-treated control group.

-

Calculate the percentage inhibition of LTC4 formation.

-

Determine the ED50 value (the dose of the drug that causes 50% inhibition of the biological response) from a dose-response curve.

-

Visualizing the Core Concepts

To further elucidate the complex processes described, the following diagrams have been generated using the DOT language for Graphviz.

Signaling Pathway of Leukotriene Synthesis

Caption: The leukotriene synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro 5-HETE Inhibition Assay

Caption: Workflow for the in vitro 5-HETE production inhibition assay.

Experimental Workflow for In Vivo LTC4 Inhibition Assay

Caption: Workflow for the in vivo LTC4 formation inhibition assay.

Conclusion

This compound is a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. By effectively blocking this pathway, this compound holds significant therapeutic potential for the treatment of a variety of inflammatory disorders. The detailed experimental protocols and comparative quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of the leukotriene pathway and to develop novel anti-inflammatory therapies. The provided visualizations offer a clear and concise representation of the complex biological and experimental processes involved.

References

- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibition of 5-lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for inhibition of leukotriene A4 synthesis by 5,8,11,14-eicosatetraynoic acid in guinea pig polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to RG 6866: A 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG 6866 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful mediators of inflammation. Identified as N-hydroxy-N-methyl-2-[4-(phenylmethoxy)phenyl]acetamide, this compound has demonstrated significant inhibitory activity both in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory disorders. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action within the 5-lipoxygenase signaling pathway.

Chemical Structure and Properties

This compound, also known by its synonym N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a hydroxamic acid derivative. Its chemical identity has been confirmed with the CAS Registry Number 120602-97-3.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-hydroxy-N-methyl-2-[4-(phenylmethoxy)phenyl]acetamide | [1] |

| Synonyms | N-methyl-4-benzyloxyphenylacetohydroxamic acid, Rev 6866 | [1] |

| CAS Number | 120602-97-3 | [1] |

| Molecular Formula | C16H17NO3 | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| InChIKey | MYMPWMRYZURXNI-UHFFFAOYSA-N | [1] |

| H-Bond Donor Count | 1 | [1] |

| H-Bond Acceptor Count | 3 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the production of leukotrienes. By blocking 5-LOX, this compound effectively halts the synthesis of pro-inflammatory leukotrienes, such as Leukotriene C4 (LTC4), which are involved in the pathophysiology of various inflammatory diseases.[2]

The generation of leukotrienes from arachidonic acid is a multi-step process initiated by the activation of 5-LOX. This compound intervenes early in this pathway, preventing the formation of the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and consequently, the downstream leukotrienes.[2]

Biological Activity and Efficacy

Studies have demonstrated the potent inhibitory effects of this compound on 5-LOX activity in both cellular and whole-animal models.

Table 2: In Vitro and In Vivo Efficacy of this compound

| Assay | Model System | Endpoint | Result |

| In Vitro 5-LOX Inhibition | Isolated guinea pig peritoneal polymorphonuclear (PMN) cells | Inhibition of 5-HETE formation | IC50 = 0.20 µM[2] |

| In Vitro 5-LOX Inhibition | Supernatant from PMNs | Inhibition of 5-HETE production | IC50 = 0.23 µM[2] |

| In Vivo Leukotriene Inhibition | Actively sensitized guinea pigs | Inhibition of LTC4 formation | ED50 = 24.0 mg/kg (oral)[2] |

| In Vivo Anaphylaxis Model | Actively sensitized guinea pigs | Inhibition of antigen-induced systemic anaphylaxis and LTD4-dependent bronchoconstriction | Dose-dependent inhibition[2] |

| In Vivo Pulmonary Anaphylaxis | Actively sensitized guinea pigs | Inhibition of mortality | Significant inhibition at 50 mg/kg (intragastric)[2] |

Experimental Protocols

The following are representative protocols for the key experiments cited. The specific details are based on the methods described in the primary literature for similar assays.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol outlines the measurement of 5-HETE (5-hydroxy-6,8,11,14-eicosatetraenoic acid) formation in isolated guinea pig peritoneal polymorphonuclear (PMN) cells.

Methodology:

-

Isolation of PMNs: Guinea pig peritoneal PMNs are isolated using standard procedures involving peritoneal lavage.

-

Pre-incubation: The isolated PMNs are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Stimulation: The cells are then stimulated with a solution of arachidonic acid to initiate the 5-LOX pathway.

-

Incubation: The reaction mixture is incubated at 37°C for a defined time to allow for the enzymatic conversion of arachidonic acid.

-

Termination and Extraction: The reaction is terminated, and the lipids, including 5-HETE, are extracted from the cell suspension.

-

Analysis: The amount of 5-HETE produced is quantified using High-Performance Liquid Chromatography (HPLC). The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in 5-HETE formation compared to the vehicle control.

In Vivo Inhibition of LTC4 Formation

This protocol describes the assessment of this compound's ability to inhibit the formation of Leukotriene C4 (LTC4) in an in vivo model of anaphylaxis in guinea pigs.

Methodology:

-

Sensitization: Guinea pigs are actively sensitized to an antigen (e.g., ovalbumin) to induce an immune response.

-

Drug Administration: A specified dose of this compound or a vehicle control is administered orally to the sensitized animals.

-

Antigen Challenge: After a defined period to allow for drug absorption, the animals are challenged with the antigen to induce an anaphylactic reaction and leukotriene production.

-

Sample Collection: At a predetermined time point after the challenge, biological samples such as lung tissue or plasma are collected.

-

Leukotriene Extraction and Quantification: Leukotrienes are extracted from the collected samples, and the concentration of LTC4 is measured using a sensitive method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS). The ED50 value is determined as the dose of this compound that results in a 50% reduction in LTC4 levels compared to the vehicle-treated group.

Conclusion

This compound is a well-characterized inhibitor of 5-lipoxygenase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to potently block the production of pro-inflammatory leukotrienes highlights its potential for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other 5-LOX inhibitors.

References

The Therapeutic Target of RG6866: A Comprehensive Technical Guide on 5-Lipoxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic target and mechanism of action of RG6866 (N-methyl-4-benzyloxyphenylacetohydroxamic acid). RG6866 is a potent inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes, which are key mediators of inflammation. This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Finding: RG6866 is a Selective Inhibitor of 5-Lipoxygenase

RG6866 has been identified as a selective inhibitor of 5-lipoxygenase (5-LOX) based on both in vitro and in vivo studies. The primary mechanism of action of RG6866 is the direct inhibition of 5-LOX, thereby blocking the conversion of arachidonic acid to leukotrienes. This targeted inhibition leads to a reduction in the production of pro-inflammatory leukotrienes, such as Leukotriene C4 (LTC4) and 5-Hydroxyeicosatetraenoic acid (5-HETE)[1].

Quantitative Analysis of RG6866 Inhibitory Activity

The inhibitory potency of RG6866 has been quantified in both cellular and whole-animal models. The following tables summarize the key efficacy data.

| In Vitro Inhibition of 5-HETE Production | |

| Experimental System | Guinea Pig Peritoneal Polymorphonuclear (PMN) Cells |

| Parameter | IC50 |

| Value | 0.20 µM |

| Experimental System | Supernatant from PMNs |

| Parameter | IC50 |

| Value | 0.23 µM |

Table 1: In vitro inhibitory concentration (IC50) of RG6866 on 5-HETE production in guinea pig PMN cells and their supernatant[1].

| In Vivo Inhibition of LTC4 Formation | |

| Experimental Model | Actively Sensitized Guinea Pigs |

| Parameter | ED50 |

| Value | 24.0 mg/kg (oral administration) |

Table 2: In vivo effective dose (ED50) of orally administered RG6866 on the formation of Leukotriene C4 in actively sensitized guinea pigs[1].

Signaling Pathway of 5-Lipoxygenase and Point of RG6866 Intervention

The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. RG6866 intervenes at the initial step of this pathway.

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of RG6866.

Experimental Methodologies

The following sections detail the protocols for the key experiments that established the therapeutic target of RG6866.

In Vitro 5-Lipoxygenase Inhibition Assay

This assay determines the direct inhibitory effect of RG6866 on 5-LOX activity in isolated cells.

1. Isolation of Guinea Pig Peritoneal Polymorphonuclear (PMN) Cells:

-

Male Hartley guinea pigs are injected intraperitoneally with 15 mL of sterile 0.9% saline.

-

Four hours later, the peritoneal cavity is lavaged with heparinized saline to collect the exudate.

-

The collected fluid is centrifuged, and the cell pellet, rich in PMNs, is washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

2. 5-HETE Generation and Measurement:

-

PMN cells are pre-incubated with various concentrations of RG6866 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Arachidonic acid (e.g., 10 µM) is added to the cell suspension to initiate the 5-LOX reaction.

-

The reaction is allowed to proceed for a defined period (e.g., 5 minutes) and then terminated by the addition of a solvent like methanol.

-

The samples are centrifuged to remove cell debris.

-

The supernatant is analyzed for the presence of 5-HETE using techniques such as High-Performance Liquid Chromatography (HPLC) or a specific enzyme immunoassay (EIA).

3. Data Analysis:

-

The concentration of 5-HETE produced in the presence of different concentrations of RG6866 is measured.

-

The IC50 value, the concentration of RG6866 that causes 50% inhibition of 5-HETE production, is calculated from the dose-response curve.

Caption: Workflow for the in vitro 5-lipoxygenase inhibition assay.

In Vivo Model of Anaphylaxis and Leukotriene Inhibition

This model assesses the efficacy of RG6866 in a whole-animal system that mimics an allergic inflammatory response.

1. Active Sensitization of Guinea Pigs:

-

Guinea pigs are actively sensitized to an antigen, typically ovalbumin.

-

This is achieved by administering two injections of ovalbumin (e.g., 10 mg/kg, intraperitoneally) on day 1 and day 3.

-

The animals are then used for experiments approximately 2-3 weeks after the initial sensitization.

2. Induction of Anaphylaxis and Bronchoconstriction:

-

Sensitized guinea pigs are anesthetized and instrumented to measure respiratory parameters, such as intratracheal pressure, to assess bronchoconstriction.

-

To isolate the leukotriene-mediated effects, animals are pretreated with an antihistamine (e.g., pyrilamine), a beta-blocker (e.g., propranolol), and a cyclooxygenase inhibitor (e.g., indomethacin)[1].

-

Anaphylaxis is induced by an intravenous challenge with the sensitizing antigen (ovalbumin).

3. Administration of RG6866 and Measurement of LTC4:

-

RG6866 is administered orally at various doses prior to the antigen challenge.

-

Blood or other biological samples are collected at specific time points after the antigen challenge.

-

The levels of LTC4 in these samples are quantified using a specific and sensitive method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

The dose-dependent inhibition of antigen-induced bronchoconstriction and the reduction in LTC4 levels by RG6866 are evaluated.

-

The ED50 value, the dose of RG6866 that produces 50% of the maximal inhibitory effect on LTC4 formation, is determined.

Caption: Workflow for the in vivo anaphylaxis and leukotriene inhibition model.

Conclusion

The collective evidence from in vitro and in vivo studies unequivocally establishes 5-lipoxygenase as the primary therapeutic target of RG6866. Its ability to potently inhibit the production of pro-inflammatory leukotrienes underscores its potential as a therapeutic agent for inflammatory diseases where the 5-LOX pathway plays a significant pathological role. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of 5-LOX inhibitors.

References

The Discovery and Development of 5-Lipoxygenase Inhibitors: From RG 6866 to Licofelone

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide details the discovery and development history of a significant class of anti-inflammatory compounds, beginning with the early 5-lipoxygenase (5-LOX) inhibitor RG 6866 and culminating in the clinical development of Licofelone, a dual 5-LOX and cyclooxygenase (COX) inhibitor. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key studies.

Introduction: The Rationale for 5-Lipoxygenase Inhibition

The arachidonic acid cascade is a critical pathway in the inflammatory response, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively target the cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, they do not address the leukotriene pathway, which is governed by the 5-lipoxygenase (5-LOX) enzyme. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and leukotriene B4 (LTB4), are potent mediators of inflammation, contributing to bronchoconstriction, vasoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells.

This understanding led to the hypothesis that inhibiting 5-LOX, either alone or in combination with COX inhibition, could offer a more comprehensive anti-inflammatory therapy with a potentially improved safety profile, particularly concerning the gastrointestinal side effects associated with traditional NSAIDs.

Early Discovery: this compound, a Selective 5-LOX Inhibitor

One of the early compounds to emerge from this line of research was This compound , identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid.[1] Preclinical studies in the late 1980s demonstrated its potent and selective inhibitory activity against 5-LOX.

Preclinical Pharmacology of this compound

In vitro and in vivo studies revealed the efficacy of this compound in blocking the production of leukotrienes.

Table 1: In Vitro and In Vivo Activity of this compound [1]

| Parameter | Assay | Species | Value |

| IC50 | 5-HETE production from arachidonic acid by isolated peritoneal polymorphonuclear (PMN) cells | Guinea Pig | 0.20 µM |

| IC50 | 5-HETE production in a supernatant fraction from PMNs | Guinea Pig | 0.23 µM |

| ED50 | Inhibition of LTC4 formation | Guinea Pig | 24.0 mg/kg (oral) |

Key Preclinical Experiments with this compound

Experimental Protocol: Inhibition of 5-HETE Production in Guinea Pig PMNs [1]

-

Cell Isolation: Peritoneal polymorphonuclear (PMN) cells were isolated from guinea pigs.

-

Incubation: The isolated PMNs were incubated with arachidonic acid in the presence of varying concentrations of this compound.

-

Measurement: The production of 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), a stable metabolite of the 5-LOX pathway, was measured to determine the inhibitory activity of this compound. A similar protocol was followed using a supernatant fraction of PMNs.

Experimental Protocol: In Vivo Inhibition of LTC4 Formation in Guinea Pigs [1]

-

Animal Model: Actively sensitized guinea pigs were utilized.

-

Pre-treatment: Animals were pre-treated with indomethacin (to block the COX pathway), propranolol, and pyrilamine.

-

Drug Administration: this compound was administered orally at various doses.

-

Challenge: An antigen challenge was administered to induce an anaphylactic response and subsequent leukotriene production.

-

Measurement: The formation of leukotriene C4 (LTC4) was quantified to determine the in vivo efficacy of this compound.

While this compound demonstrated clear promise as a selective 5-LOX inhibitor, the field evolved towards dual inhibition of both the 5-LOX and COX pathways to achieve broader anti-inflammatory effects.

The Emergence of a Dual Inhibitor: Licofelone (ML3000)

Licofelone, also known by its development code ML3000, emerged as a leading candidate in the class of dual 5-LOX/COX inhibitors.[2][3][4] Developed by Merckle GmbH in collaboration with EuroAlliance partners Alfa Wassermann and Lacer, Licofelone was extensively studied for the treatment of osteoarthritis.[2][3][4][5]

Mechanism of Action of Licofelone

Licofelone acts as a competitive inhibitor of both 5-LOX and the two isoforms of cyclooxygenase, COX-1 and COX-2.[6][7] This dual inhibition leads to a reduction in the synthesis of both prostaglandins and leukotrienes, key mediators in the pathophysiology of osteoarthritis and inflammation.

Diagram 1: Arachidonic Acid Cascade and the Dual Inhibition by Licofelone

Caption: Licofelone inhibits both COX and 5-LOX pathways.

Synthesis of Licofelone

Several synthetic routes for Licofelone have been reported. One efficient synthesis involves the following key steps:

Experimental Protocol: A Synthetic Route to Licofelone

-

Formation of a Pyrroline Intermediate: The synthesis can be initiated by the cyclization of 4-chloro-3,3-dimethylbutyronitrile with benzylmagnesium chloride to yield 2-benzyl-4,4-dimethyl-1-pyrroline.

-

Cyclization to the Pyrrolizine Core: The pyrroline intermediate is then cyclized with 4'-chlorophenacyl bromide to form the core structure, 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine.

-

Introduction of the Acetic Acid Moiety: The acetic acid side chain is introduced via condensation with oxalyl chloride, followed by reduction and hydrolysis to yield the final product, Licofelone.

Preclinical Development of Licofelone

Extensive preclinical studies were conducted to evaluate the efficacy and safety of Licofelone in various animal models of inflammation and osteoarthritis.

Table 2: Preclinical Efficacy of Licofelone in Animal Models [7]

| Animal Model | Species | Efficacy Endpoint | ED50 / Dose |

| Carrageenan-induced paw edema | Rat | Reduction in paw edema | 11.22-27.07 mg/kg, p.o. |

| Randal Selitto hyperalgesia assay | Rat | Increase in pain threshold | 39.5-55.8 mg/kg, p.o. |

| Acetic acid-induced writhing | Mouse | Reduction in writhing | 31.33 mg/kg, p.o. |

| Incisional pain model | Rat | Mechanical hyperalgesia | 2.92 mg/kg, p.o. |

| Incisional pain model | Rat | Cold allodynia | 36.77 mg/kg, p.o. |

Experimental Protocol: Canine Model of Osteoarthritis [8]

-

Model Induction: Osteoarthritis was induced in dogs by surgically sectioning the anterior cruciate ligament (ACL) of the stifle joint.

-

Treatment Groups: Animals were divided into a placebo group and groups receiving different doses of Licofelone (e.g., 2.5 mg/kg and 5.0 mg/kg daily).

-

Duration: Treatment was administered for a defined period, typically 8 weeks.

-

Outcome Measures: Efficacy was assessed by macroscopic and histological evaluation of cartilage lesions, as well as biochemical analysis of markers of cartilage degradation and inflammation in synovial fluid and cartilage tissue.

Diagram 2: Experimental Workflow for Preclinical Osteoarthritis Study

Caption: Workflow of a canine osteoarthritis preclinical study.

Clinical Development of Licofelone

Licofelone progressed to Phase III clinical trials for the treatment of osteoarthritis, where it was compared to standard-of-care NSAIDs.

Table 3: Summary of Key Phase III Clinical Trial Results for Licofelone in Osteoarthritis

| Trial Design | Comparator | Duration | Key Efficacy Outcome (WOMAC Index) | Key Safety Outcome | Reference |

| Randomized, double-blind | Naproxen (500mg bid) | 12 weeks | 69.4% of licofelone-treated patients responded vs. 68.4% in the naproxen arm. | Fewer GI adverse events with licofelone. | [3] |

| Randomized, double-blind | Naproxen (500mg bid) | 52 weeks | Similar efficacy to naproxen. | Greater tolerability with licofelone. | |

| Randomized, double-blind | Celecoxib (200mg bid) | 4 weeks | No difference in efficacy. | Fewer adverse events with licofelone. | [3] |

| Randomized, double-blind, multicenter | Naproxen (500mg bid) | 24 months | Significantly less cartilage volume loss in the licofelone group. | Good safety profile for both groups. | [8] |

Experimental Protocol: Phase III Clinical Trial in Knee Osteoarthritis [8]

-

Patient Population: Patients with symptomatic osteoarthritis of the knee, meeting the American College of Rheumatology (ACR) criteria.

-

Study Design: A multicenter, randomized, double-blind, active-comparator controlled trial.

-

Interventions: Patients were randomized to receive either Licofelone (e.g., 200 mg twice daily) or a comparator NSAID such as naproxen (e.g., 500 mg twice daily).

-

Primary Efficacy Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis (WOMAC) Index score.

-

Secondary and Safety Endpoints: Assessment of joint space width by X-ray, cartilage volume by MRI, and the incidence of adverse events, particularly gastrointestinal events.

Conclusion and Future Perspectives

The development journey from the selective 5-LOX inhibitor this compound to the dual 5-LOX/COX inhibitor Licofelone illustrates a significant evolution in the strategy for treating inflammatory diseases like osteoarthritis. While this compound provided proof-of-concept for the therapeutic potential of 5-LOX inhibition, the dual-action mechanism of Licofelone offered a more comprehensive approach to blocking the key pathways of the arachidonic acid cascade.

Clinical trials demonstrated that Licofelone has comparable efficacy to established NSAIDs in managing the symptoms of osteoarthritis, with a potentially improved gastrointestinal safety profile.[9] Furthermore, long-term studies suggested a possible disease-modifying effect by reducing cartilage loss.[8] Despite the promising clinical data, Licofelone has not yet been submitted for regulatory approval.[5]

The in-depth understanding of the discovery and development of these compounds provides valuable insights for researchers and drug development professionals. The data and methodologies presented herein serve as a comprehensive resource for those working on the next generation of anti-inflammatory therapies. The continued exploration of dual-inhibition strategies and the focus on disease modification remain critical areas of research in the management of chronic inflammatory conditions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Treatment with licofelone prevents abnormal subchondral bone cell metabolism in experimental dog osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. ijpt.iums.ac.ir [ijpt.iums.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Licofelone reduces progression of structural changes in a canine model of osteoarthritis under curative conditions: effect on protease expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to RG 6866 for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RG 6866, a potent inhibitor of 5-lipoxygenase. The information presented herein is intended to support the use of this compound in basic research and drug development applications. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and includes visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound, chemically identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1] The 5-LOX pathway is critical in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This inhibitory action makes this compound a valuable tool for investigating the role of leukotrienes in various physiological and pathological processes, particularly in the context of inflammation, allergic reactions, and respiratory diseases.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its pharmacological effects by directly inhibiting the activity of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. The signaling pathway is initiated by the release of arachidonic acid from the cell membrane, which is then acted upon by 5-LOX. This compound intervenes at this crucial stage, preventing the downstream synthesis of all leukotriene species.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the available data from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Parameter Measured | Endpoint | Value (µM) | Reference |

| Isolated Guinea Pig Peritoneal PMN Cells | 5-HETE Production | IC₅₀ | 0.20 | [1] |

| Supernatant from Guinea Pig Peritoneal PMNs | 5-HETE Production | IC₅₀ | 0.23 | [1] |

PMN: Polymorphonuclear cells; 5-HETE: 5-Hydroxyeicosatetraenoic acid; IC₅₀: Half maximal inhibitory concentration.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parameter Measured | Endpoint | Dose (mg/kg, p.o.) | Effect | Reference |

| Actively Sensitized Guinea Pigs | Antigen-induced Systemic Anaphylaxis | - | Dose-dependent | Inhibition of anaphylaxis | [1] |

| Actively Sensitized Guinea Pigs | LTD₄-dependent Bronchoconstriction | - | Dose-dependent | Inhibition of bronchoconstriction | [1] |

| Actively Sensitized Guinea Pigs | Pulmonary Anaphylaxis Mortality | - | 50 | Significant inhibition of mortality | [1] |

| Actively Sensitized Guinea Pigs | Leukotriene C₄ (LTC₄) Formation | ED₅₀ | 24.0 | Inhibition of LTC₄ formation | [1] |

p.o.: Oral administration; ED₅₀: Half maximal effective dose.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other 5-LOX inhibitors. These are representative protocols based on established methods in the field.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound on 5-LOX from cellular sources.

Materials:

-

Isolated guinea pig peritoneal polymorphonuclear (PMN) cells

-

Buffer (e.g., Hanks' Balanced Salt Solution)

-

This compound stock solution (in DMSO or other suitable solvent)

-

Arachidonic acid

-

Calcium ionophore A23187

-

Terminating solution (e.g., citric acid)

-

Extraction solvent (e.g., ethyl acetate)

-

HPLC or LC-MS/MS system

Procedure:

-

Cell Preparation: Harvest PMNs from the peritoneal cavity of guinea pigs and resuspend them in buffer to a final concentration of 1-5 x 10⁶ cells/mL.

-

Pre-incubation: Aliquot the cell suspension into reaction tubes. Add varying concentrations of this compound or vehicle control and pre-incubate for 10-15 minutes at 37°C.

-

Stimulation: Initiate the reaction by adding arachidonic acid (e.g., 10-20 µM) and calcium ionophore A23187 (e.g., 1-5 µM).

-

Incubation: Incubate the mixture for 5-10 minutes at 37°C.

-

Termination: Stop the reaction by adding the terminating solution.

-

Extraction: Extract the formed eicosanoids, including 5-HETE, from the aqueous phase using an organic solvent. Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

-

Analysis: Quantify the amount of 5-HETE produced using a validated HPLC or LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

In Vivo Model of Antigen-Induced Anaphylaxis

This protocol outlines a general procedure for evaluating the efficacy of a 5-LOX inhibitor in a guinea pig model of systemic anaphylaxis.

Materials:

-

Male Hartley guinea pigs

-

Ovalbumin (antigen)

-

Complete Freund's Adjuvant (for sensitization)

-

This compound formulation for oral administration

-

Vehicle control

-

Pyrilamine (histamine H1 antagonist)

-

Indomethacin (cyclooxygenase inhibitor)

-

Propranolol (beta-blocker)

Procedure:

-

Sensitization: Actively sensitize guinea pigs by injecting them with ovalbumin emulsified in Complete Freund's Adjuvant. Allow 2-3 weeks for the development of an immune response.

-

Pre-treatment: On the day of the experiment, administer pyrilamine, indomethacin, and propranolol to the sensitized animals to isolate the leukotriene-mediated effects.

-

Test Compound Administration: Administer this compound or vehicle control orally at various doses.

-

Antigen Challenge: After a specified time (e.g., 1-2 hours) following drug administration, challenge the animals with an intravenous injection of ovalbumin to induce anaphylaxis.

-

Observation: Monitor the animals for signs of anaphylaxis, such as respiratory distress, collapse, and mortality, over a period of several hours.

-

Data Analysis: Record the incidence and severity of anaphylactic symptoms and the mortality rate in each treatment group. Analyze the data for statistically significant differences between the this compound-treated groups and the vehicle control group.

Logical Relationships and Considerations

The application of this compound in research requires an understanding of its relationship with the broader field of eicosanoid research and the practical considerations for its use.

When designing experiments with this compound, it is crucial to consider its pharmacokinetic and pharmacodynamic properties to select appropriate doses and administration routes. Furthermore, while this compound is a potent 5-LOX inhibitor, it is good practice to confirm its specificity in the experimental system being used, for instance, by ensuring it does not significantly affect the cyclooxygenase pathway at the concentrations being tested. The lack of inhibition of ³H-LTD₄ binding to guinea pig lung membranes suggests that this compound does not directly act as a leukotriene receptor antagonist.[1]

References

Unraveling the Pharmacology of RG 6866: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of RG 6866, a potent inhibitor of 5-lipoxygenase (5-LOX). The information is compiled from available preclinical data, focusing on its mechanism of action, in vitro and in vivo effects, and the associated signaling pathway. This document is intended to serve as a foundational resource for professionals in the field of drug development and inflammation research.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

This compound, chemically identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid, exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] By blocking 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).

The inhibitory action of this compound has been demonstrated in both isolated enzyme and whole-cell assays. Notably, the compound does not interfere with the binding of LTD4 to its receptor, indicating a specific mechanism of action targeted at the synthesis pathway rather than receptor antagonism.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound from in vitro and in vivo preclinical studies conducted in guinea pig models.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Assay | Target | Test System | IC50 (µM) |

| Inhibition of 5-HETE production | 5-Lipoxygenase | Isolated guinea pig peritoneal polymorphonuclear (PMN) cells | 0.20 |

| Inhibition of 5-HETE production | 5-Lipoxygenase | Supernatant fraction from guinea pig PMNs | 0.23 |

Table 2: In Vivo Efficacy of this compound in Guinea Pigs [1]

| Model | Endpoint | Route of Administration | ED50 (mg/kg) |

| Inhibition of LTC4 formation | Reduction of LTC4 levels | Oral | 24.0 |

| Antigen-induced systemic anaphylaxis | Inhibition of anaphylaxis | Oral | Dose-dependent |

| LTD4-dependent bronchoconstriction | Inhibition of bronchoconstriction | Oral | Dose-dependent |

| Pulmonary anaphylaxis model | Inhibition of mortality | Intragastric (i.g.) | Significant inhibition at 50 mg/kg |

Signaling Pathway and Mechanism of Inhibition

This compound targets the initial and rate-limiting step in the leukotriene biosynthetic pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. The following methodologies are summarized based on the descriptions provided in the cited literature.[1]

In Vitro 5-Lipoxygenase Inhibition Assay

A general workflow for assessing the in vitro inhibitory activity of this compound is outlined below.

Caption: Generalized workflow for in vitro 5-LOX inhibition assay.

In Vivo Models of Anaphylaxis and Leukotriene Formation

The in vivo efficacy of this compound was evaluated in actively sensitized guinea pigs. The general experimental design is as follows:

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of RG 6866

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG 6866 (N-methyl-4-benzyloxyphenylacetohydroxamic acid) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1] By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, such as Leukotriene C4 (LTC4), and other downstream products like 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE).[1] This document provides detailed protocols for in vitro assays to characterize the activity and specificity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound on 5-LOX has been quantified in various in vitro systems. The following table summarizes the key potency data.

| Assay System | Target | Parameter | Value (µM) | Reference |

| Isolated Guinea Pig Peritoneal PMN Cells | 5-LOX | IC50 | 0.20 | [1] |

| Supernatant Fraction from Guinea Pig Peritoneal PMNs | 5-LOX | IC50 | 0.23 | [1] |

Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for RG 6866 In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental design for RG 6866, a potent inhibitor of 5-lipoxygenase (5-LOX). The protocols and data presented are based on preclinical findings and are intended to guide researchers in designing robust in vivo studies to evaluate the efficacy of this compound and other 5-LOX inhibitors.

Introduction to this compound

This compound (N-methyl-4-benzyloxyphenylacetohydroxamic acid) is a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent pro-inflammatory lipid mediators derived from arachidonic acid.[2][3] They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2] By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, thereby reducing the inflammatory response.

Mechanism of Action: 5-Lipoxygenase Inhibition

The primary mechanism of action of this compound is the inhibition of the 5-LOX enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to biologically active leukotrienes. The signaling pathway is depicted below.

Data Presentation

The following tables summarize the in vitro and in vivo quantitative data for this compound based on published preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay System | Parameter | Value (IC50) |

| Isolated Guinea Pig Peritoneal PMN Cells | 5-HETE Production | 0.20 µM |

| Supernatant Fraction from Guinea Pig PMNs | 5-HETE Production | 0.23 µM |

Data from: Carnathan et al., Agents Actions, 1989.[1]

Table 2: In Vivo Efficacy of this compound in Guinea Pigs

| Model | Administration | Dose (mg/kg) | Endpoint | Result |

| Antigen-Induced Systemic Anaphylaxis | Oral (i.g.) | 50 | Inhibition of Mortality | Significant (p < 0.05) inhibition within 30 min, maintained for 4 hours |

| Antigen-Induced Bronchoconstriction | Oral (i.g.) | - | Inhibition of LTD4-dependent effects | Dose-dependent inhibition |

| Leukotriene C4 Formation | Oral (i.g.) | ED50 = 24.0 | Inhibition of LTC4 Formation | ED50 of 24.0 mg/kg |

Data from: Carnathan et al., Agents Actions, 1989.[1]

Experimental Protocols

Below are detailed protocols for in vivo experiments to assess the efficacy of this compound.

Protocol 1: Guinea Pig Model of Pulmonary Anaphylaxis

This protocol is designed to evaluate the ability of this compound to protect against antigen-induced anaphylaxis and bronchoconstriction in actively sensitized guinea pigs.

Materials:

-

Male Hartley guinea pigs (300-400g)

-

Ovalbumin (antigen)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Indomethacin, Propranolol, Pyrilamine

-

Saline

-

Intragastric gavage needles

-

Intravenous injection equipment

Experimental Workflow Diagram:

Procedure:

-

Active Sensitization: Sensitize guinea pigs according to established protocols. For example, inject animals with ovalbumin to induce an immune response.

-

Pretreatment: Prior to the antigen challenge, pretreat the sensitized guinea pigs with indomethacin, propranolol, and pyrilamine to block the effects of prostaglandins, beta-adrenergic receptors, and histamine, respectively. This isolates the effects of leukotrienes.

-

Drug Administration:

-

Divide the animals into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or the vehicle control orally via intragastric gavage.

-

The drug should be administered at a specified time before the antigen challenge (e.g., 30 minutes to 4 hours).

-

-

Antigen Challenge:

-

Induce anaphylaxis by intravenously injecting the challenging dose of the antigen (ovalbumin).

-

-

Monitoring and Endpoints:

-

Observe the animals for signs of anaphylaxis, including respiratory distress and mortality, for a defined period (e.g., up to 4 hours post-challenge).

-

Record the time to onset of symptoms and time of death.

-

In separate groups of animals, collect blood or other biological samples at specified time points to measure leukotriene levels (e.g., LTC4) using methods like ELISA or mass spectrometry.

-

-

Data Analysis:

-

Compare the mortality rates and survival times between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., log-rank test).

-

Analyze the inhibition of LTC4 formation and calculate the ED50 if a dose-response study is performed.

-

Protocol 2: Carrageenan-Induced Pleurisy in Rats

This model is suitable for evaluating the anti-inflammatory effects of 5-LOX inhibitors in an acute inflammatory setting.

Materials:

-

Male Wistar rats (180-200g)

-

Lambda-carrageenan

-

This compound

-

Vehicle for this compound

-

Saline

-

Intraperitoneal injection equipment

-

Materials for collection of pleural exudate

Procedure:

-

Drug Administration:

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneally or orally) at a specified time before the inflammatory insult.

-

-

Induction of Pleurisy:

-

Inject 0.1 mL of 1% lambda-carrageenan solution in saline into the pleural cavity of the rats.

-

-

Sample Collection:

-

At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the animals.

-

Carefully open the thoracic cavity and collect the pleural exudate.

-

-

Endpoint Measurement:

-

Measure the volume of the pleural exudate.

-

Determine the total number of migrating cells (e.g., neutrophils) in the exudate using a hemocytometer.

-

Centrifuge the exudate and store the supernatant for measurement of inflammatory mediators, including LTB4 and prostaglandins (e.g., PGE2), using ELISA or other immunoassays.[4]

-

-

Data Analysis:

-

Compare the exudate volume, cell count, and levels of inflammatory mediators between the this compound-treated and vehicle-treated groups using statistical tests such as the t-test or ANOVA.

-

Alternative and Complementary In Vivo Models

-

Dermal Arthus Reaction: This model can be used to assess the effect of 5-LOX inhibitors on immune complex-mediated inflammation in the skin.[1]

-

Zebrafish Models of Inflammation: Zebrafish larvae offer a high-throughput in vivo system for studying leukocyte migration during inflammation and can be used to screen for the efficacy of 5-LOX inhibitors.[5]

-

Chronic Itch Models: Given the role of leukotrienes in itch, models of chronic dermatitis can be employed to investigate the anti-pruritic effects of this compound.[6]

By utilizing these detailed protocols and considering the alternative models, researchers can effectively design and execute in vivo studies to thoroughly characterize the pharmacological properties of this compound and other 5-lipoxygenase inhibitors.

References

- 1. Characterization of 5-lipoxygenase inhibitors in biochemical and functional in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 receptor 2 governs macrophage migration during tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Application Notes and Protocols for RG 6866 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG 6866 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases and cancer. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, such as Leukotriene B4 (LTB4), and 5-hydroxyeicosatetraenoic acid (5-HETE), making it a valuable tool for studying the role of the 5-LOX pathway in various cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture studies, including its preparation, application in relevant cell lines, and methods to assess its biological activity and effects on downstream signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Value | Reference |

| IC₅₀ | Guinea Pig Peritoneal Polymorphonuclear (PMN) Cells (for 5-HETE generation) | 0.20 µM | [1] |

| IC₅₀ | Supernatant from Guinea Pig PMNs (for 5-HETE production) | 0.23 µM | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (molar mass to be obtained from the supplier) in the appropriate volume of DMSO.

-

Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.

-

Sterilization: While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound treatment) should be included in all experiments.

Protocol 2: Treatment of Cells with this compound

Materials:

-

Selected cell line expressing 5-LOX (e.g., HaCaT, HCT-116, HT-29, Capan-2, U-2 OS, MOLT4, Jurkat)[5][6][7][8]

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and stabilize overnight.

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

References

- 1. NF-κB-Induced IL-6 Ensures STAT3 Activation and Tumor Aggressiveness in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. himedialabs.com [himedialabs.com]

- 3. You are being redirected... [bio-world.com]

- 4. maxanim.com [maxanim.com]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition by prostaglandins of leukotriene B4 release from activated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The yin and yang of leukotriene B4 mediated inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RG 6866 in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG 6866, chemically identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), thereby mitigating inflammatory responses. These application notes provide an overview of this compound and detailed protocols for its use in preclinical animal models of inflammation.

Mechanism of Action: 5-Lipoxygenase Inhibition

This compound exerts its anti-inflammatory effects by targeting the 5-lipoxygenase pathway. Upon cellular stimulation by inflammatory signals, arachidonic acid is liberated from the cell membrane. The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then further metabolized to LTA4, the precursor for all leukotrienes. This compound directly inhibits the enzymatic activity of 5-LOX, thus blocking the initial and rate-limiting step of leukotriene synthesis.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide a comparative dosage for other oral 5-LOX inhibitors, which can be used as a reference for designing new studies.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Species | Model | Value | Reference |

| IC50 | Guinea Pig | 5-HETE generation in peritoneal PMNs | 0.20 µM | [1] |

| IC50 | Guinea Pig | 5-HETE production in PMN supernatant | 0.23 µM | [1] |

| ED50 | Guinea Pig | Inhibition of LTC4 formation (oral admin.) | 24.0 mg/kg | [1] |

| Effective Dose | Guinea Pig | Inhibition of mortality in pulmonary anaphylaxis (oral admin.) | 50 mg/kg | [1] |

Table 2: Oral Dosages of Other 5-LOX Inhibitors in Rodent Models of Inflammation

| Compound | Species | Model | Oral Dosage Range | Reference |

| BW A4C | Rat | Carrageenan-induced inflammation | ED50 = 2.6 mg/kg (LTB4 reduction) | [2] |

| BW A797C | Rat | Carrageenan-induced inflammation | ED50 = 14.3 mg/kg (LTB4 reduction) | [2] |

| Zileuton | Rat | Estrogen deficiency model | 10 mg/kg/day | [3] |

| Zileuton | Rat | Dextran sodium sulphate-induced colitis | 100 mg/kg/day | [4] |

| Aethiopinone | Mouse | Zymosan-induced air pouch | 12.5 - 50 mg/kg | [5][6] |

| ICI207968 | Rat | A23187-stimulated LTB4 release | ED50 = 2.5 - 25 mg/kg | [7] |

Note: The dosages from other 5-LOX inhibitors suggest that an initial dose-finding study for this compound in mice or rats could start in the range of 10-50 mg/kg, administered orally.

Experimental Protocols

The following are detailed protocols for two common animal models of acute inflammation. These can be adapted for testing the efficacy of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model is widely used to assess the efficacy of anti-inflammatory compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in saline)

-

1% (w/v) λ-Carrageenan solution in sterile saline

-

Parenteral syringes and oral gavage needles

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., 0.5% CMC)

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

-

Group 3-5: this compound (e.g., 10, 25, 50 mg/kg)

-

-

Compound Administration:

-

Prepare a homogenous suspension of this compound in the chosen vehicle.

-

Administer the vehicle, positive control, or this compound via oral gavage (p.o.) 60 minutes before carrageenan injection.

-

-

Baseline Measurement: Just prior to carrageenan injection, measure the volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).

-

Induction of Inflammation:

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).[9]

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema (mL) = Vt - V0.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

-

References

- 1. inotiv.com [inotiv.com]

- 2. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: effects on acute inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Effect of 5-lipoxygenase inhibition on events associated with inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-substituted indazolinones: orally active and selective 5-lipoxygenase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RG6866: A 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract